Physicochemical characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Physicochemical characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a functionality of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The unique structural combination of a carboxylic acid group, a methyl group, and a cyclopropyl ring on the pyrimidine scaffold suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.[2]
This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS No: 954233-05-7). Understanding these properties is paramount for researchers and drug development professionals, as they fundamentally influence a molecule's behavior in both chemical and biological systems, dictating everything from reaction kinetics and formulation strategies to pharmacokinetic profiles like absorption, distribution, metabolism, and excretion (ADME). This document consolidates predicted data with detailed, field-proven experimental protocols to offer a robust framework for its application in a research setting.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. This information serves as the primary identifier and provides an initial overview of the compound's nature. Commercially, it is often available as a solid with a purity of 95% or higher.[3][4]
| Property | Value | Source(s) |
| CAS Number | 954233-05-7 | [3][4][5][6][7] |
| Molecular Formula | C₉H₁₀N₂O₂ | [3][6] |
| Molecular Weight | 178.19 g/mol | [3] |
| Exact Mass | 178.07400 Da | [6] |
| Appearance | Typically a white to off-white solid | [8] |
Predicted Physicochemical Data
While experimental determination provides the most accurate data, computational predictive models offer valuable, time-efficient insights during the early stages of research. These predictions are derived from the molecule's structure using established algorithms and can effectively guide experimental design.
| Property | Predicted Value | Source(s) |
| Boiling Point | 351.9 ± 22.0 °C | [5] |
| Density | 1.343 ± 0.06 g/cm³ | [5] |
| pKa (Acidity) | 2.73 ± 0.29 | [5] |
| XlogP3 (Lipophilicity) | 1.0 | [9] |
Solubility Profile
Solubility is a critical parameter that affects a compound's bioavailability and suitability for various experimental assays. The structure of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, containing both a polar carboxylic acid group and non-polar cyclopropyl and pyrimidine rings, suggests a nuanced solubility profile. It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[8] Aqueous solubility, however, is highly dependent on pH due to the ionizable carboxylic acid group.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.
Causality: The core principle is to saturate a solvent with the compound and measure the concentration of the dissolved solute. Using a buffer system is crucial for aqueous solubility to control the ionization state of the molecule, which significantly impacts its solubility.
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4) and select relevant organic solvents (e.g., DMSO, Methanol).
-
Addition of Compound: Add an excess amount of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid to a known volume of each solvent in separate sealed vials. The excess solid is necessary to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study can validate the required duration.
-
Phase Separation: Cease agitation and allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.
-
Quantification: Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or µM using the measured concentration and the dilution factor.
Caption: Shake-Flask Method Workflow.
Acidity and Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this value is fundamental to predicting its charge state in physiological environments, which governs membrane transport, receptor binding, and solubility.[10] The predicted pKa of ~2.73 suggests it is a moderately strong organic acid.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable method for pKa determination.[11] It involves monitoring pH changes as a titrant is incrementally added to the sample solution.
Causality: The titration of a weak acid (the compound) with a strong base (e.g., NaOH) generates a characteristic sigmoidal curve when plotting pH versus the volume of titrant added. The inflection point of this curve corresponds to the pH where half of the acid has been neutralized, which, by definition, is the pKa.[12]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water with a small amount of methanol to ensure initial solubility) to a final concentration of approximately 1-10 mM.
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[11]
-
Initial Acidification: For a carboxylic acid, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure the compound is fully protonated.
-
Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette. Record the pH reading after each addition, allowing the system to stabilize.[11]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point from the first derivative of the titration curve. The pKa is the pH value at the half-equivalence point.
Caption: Potentiometric Titration Workflow.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[13] It is a cornerstone parameter in drug design, heavily influencing membrane permeability and plasma protein binding. The predicted XlogP3 value of 1.0 suggests the compound has a relatively balanced hydrophilic-lipophilic character.[9]
Experimental Protocol: LogP Determination (Shake-Flask Method)
The shake-flask method remains the definitive technique for LogP measurement.[13]
Causality: The method directly measures the equilibrium distribution of the compound between two immiscible liquid phases: n-octanol (simulating a lipid environment) and a pH-controlled aqueous buffer. The ratio of the concentrations in the two phases gives the partition coefficient, P.
Methodology:
-
Phase Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The starting concentration should be chosen to ensure accurate quantification in both phases.
-
Partitioning: Combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer in a sealed vial. The pH of the buffer should be chosen such that the compound is in its neutral form (for this molecule, a pH < 1.0 is ideal to suppress ionization).
-
Equilibration: Agitate the vial for several hours to facilitate partitioning and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Shake-Flask LogP Workflow.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming molecular structure and ensuring sample purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm).
-
Pyrimidine Ring (C6-H): A singlet in the aromatic region (likely 8.5-9.0 ppm).
-
Methyl Group (CH₃): A singlet in the aliphatic region (likely 2.5-3.0 ppm).
-
Cyclopropyl Group (CH, CH₂): A complex set of multiplets in the upfield aliphatic region (0.5-2.0 ppm), characteristic of the strained three-membered ring system.[14]
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1450-1650 cm⁻¹ region.
-
C-H Stretches (Aliphatic): Bands just below 3000 cm⁻¹.
-
Chemical Stability and Reactivity
-
Storage and Stability: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location to ensure its long-term stability.[7] It is generally stable under standard laboratory conditions, but as a carboxylic acid, it is incompatible with strong bases.
-
Chemical Reactivity: The reactivity is dominated by the carboxylic acid and pyrimidine moieties.
-
Carboxylic Acid Group: Can readily undergo standard reactions such as esterification with alcohols or amidation with amines to produce various derivatives.[8]
-
Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic substitution reactions under certain conditions, although the specific reactivity would need experimental validation.
-
Conclusion
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid possesses a well-defined set of physicochemical properties that make it an intriguing candidate for further investigation in chemical and pharmaceutical research. Its moderate acidity, balanced lipophilicity, and predictable reactivity provide a solid foundation for its use as a scaffold in synthetic chemistry. The protocols and data presented in this guide offer a comprehensive framework for researchers to handle, analyze, and strategically employ this compound in their development programs, ensuring both scientific integrity and experimental efficiency.
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